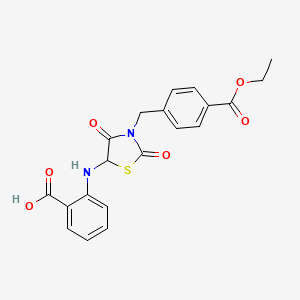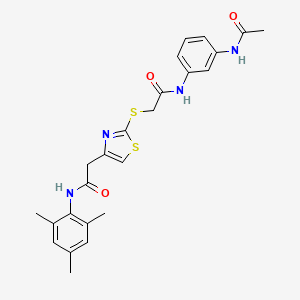
N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a member of the thiazole and acetamide families, which are known for their biological activities. Thiazole derivatives have been widely studied for their potential in treating various diseases, including cancer, inflammation, and microbial infections. The acetamide group is a common feature in many bioactive molecules, contributing to their pharmacological properties.
Synthesis Analysis
The synthesis of thiazole and acetamide derivatives typically involves multi-step reactions that may include the formation of thiazole rings, acylation, and amide bond formation. For example, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported to show high in vitro potency against cancer cell lines, including resistant forms . The synthesis process is crucial for obtaining the desired compound with high purity and yield, which is essential for subsequent biological evaluations.
Molecular Structure Analysis
The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly influence the molecule's electronic properties and biological activity. For instance, the crystal structure of a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, has been determined using X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . The molecular structure is a key factor in determining the compound's interaction with biological targets.
Chemical Reactions Analysis
Thiazole acetamides can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites on the thiazole ring and the acetamide moiety. These reactions can be exploited to further modify the compound and enhance its biological activity. For example, the synthesis of thiazolidin-4-ones involves the nucleophilic substitution of an acetyl chloride with acetamide or benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetic profile and its suitability for drug development. Theoretical computations, including density functional theory (DFT), can provide insights into the chemical activity descriptors, such as electrophilicity and nucleophilicity, of these compounds . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity at different temperatures .
Applications De Recherche Scientifique
Optoelectronic Properties in Polymer Science
- Thiazole-containing monomers, closely related to N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been utilized in polymer science for their optoelectronic properties. These compounds have been involved in the synthesis of conducting polymers with potential applications in optoelectronics, as indicated by their optical band gaps and satisfactory switching times (Camurlu & Guven, 2015).
Anticancer and Antimicrobial Potential
- Derivatives of thiazole, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have shown promise in anticancer research. Their selective cytotoxicity against specific cancer cell lines, like human lung adenocarcinoma cells, indicates their potential utility in cancer treatment (Evren et al., 2019).
- Additionally, novel sulphonamide derivatives, including thiazole-based compounds, have displayed significant antimicrobial activity, further highlighting the versatility of these molecules in medical research (Fahim & Ismael, 2019).
Hemolytic and Antifungal Activities
- Research into 1,3,4-oxadiazole compounds, which are structurally related to thiazoles, has shown that these molecules can have significant antimicrobial and hemolytic activity. This underscores the potential of thiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).
Analgesic and Anticonvulsant Properties
- Novel thiazole derivatives have been synthesized and tested for analgesic activities, revealing their potential use in pain management (Saravanan et al., 2011).
- Similarly, 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, related to thiazole acetamides, have shown promising anticonvulsant properties, indicating their potential application in treating seizure disorders (Senthilraja & Alagarsamy, 2012).
Antioxidant and Anti-Inflammatory Effects
- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the potential of thiazole derivatives in therapeutic applications for oxidative stress and inflammation (Koppireddi et al., 2013).
Propriétés
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-14-8-15(2)23(16(3)9-14)28-21(30)11-20-12-32-24(27-20)33-13-22(31)26-19-7-5-6-18(10-19)25-17(4)29/h5-10,12H,11,13H2,1-4H3,(H,25,29)(H,26,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMDZHFLCXLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

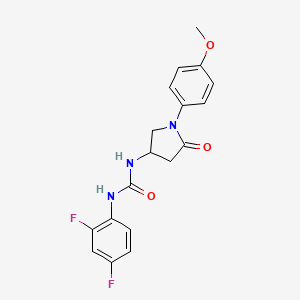
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
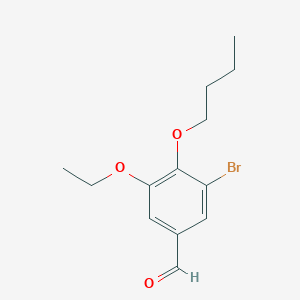
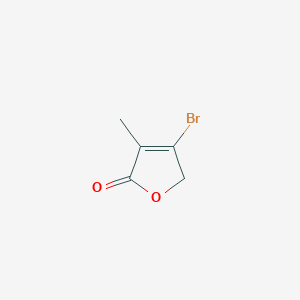
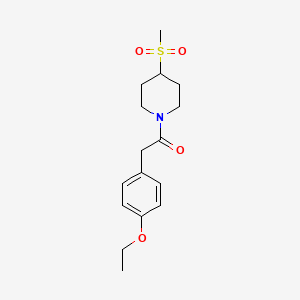
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)
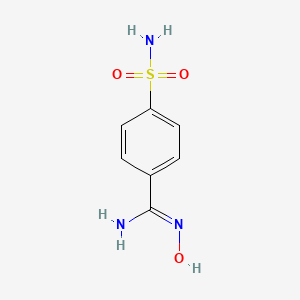
![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)
